molecular formula C16H24O8 B3393970 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone CAS No. 64066-17-7

1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone

Cat. No.: B3393970
CAS No.: 64066-17-7
M. Wt: 344.36 g/mol
InChI Key: BWQWGOIPLWGYOW-UHFFFAOYSA-N
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Description

1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone is a cyclic organic compound with the molecular formula C16H24O8. It is characterized by its unique structure, which includes four oxygen atoms and four ketone groups arranged in a 20-membered ring. This compound is a white solid with a slight sweet odor and is known for its oxidative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone can be synthesized through organic synthesis methods. The process typically involves the cyclization of appropriate starting materials under controlled conditions. One common method includes the reaction of diols with diketones in the presence of an acid catalyst to form the desired cyclic structure .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods, such as recrystallization and chromatography, are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in oxidation reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying oxidative stress in cells.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone involves its ability to act as an oxidizing agent. The compound interacts with various molecular targets, including enzymes and cellular components, to induce oxidative reactions. These reactions can lead to the formation of reactive oxygen species, which play a role in cellular signaling and stress responses .

Comparison with Similar Compounds

    1,4,7,10-Tetraoxacyclododecane-2,5,8,11-tetrone: A smaller cyclic compound with similar oxidative properties.

    1,4,8,11-Tetraoxacyclotetradecane-2,5,9,12-tetrone: Another cyclic compound with a different ring size but similar functional groups.

Uniqueness: 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone is unique due to its larger ring size and the presence of four ketone groups, which confer distinct chemical reactivity and stability compared to smaller cyclic ketones .

Properties

IUPAC Name

1,4,11,14-tetraoxacycloicosane-5,10,15,20-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O8/c17-13-5-1-2-6-14(18)22-11-12-24-16(20)8-4-3-7-15(19)23-10-9-21-13/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQWGOIPLWGYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OCCOC(=O)CCCCC(=O)OCCOC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00413398
Record name 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64066-17-7
Record name 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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